molecular formula C16H19N5O2 B2572716 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine CAS No. 2034481-41-7

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine

Cat. No.: B2572716
CAS No.: 2034481-41-7
M. Wt: 313.361
InChI Key: AYRGRMDHQWNIBR-UHFFFAOYSA-N
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Description

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyridazine ring

Preparation Methods

The synthesis of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine typically involves multiple steps, including the formation of the pyrazine and pyridazine rings, followed by their coupling through a piperidine linker. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine and pyridazine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazine and pyridazine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can be crucial for binding to biological targets . These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine include other pyrazine and pyridazine derivatives. For example:

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-5-6-15(20-19-11)23-13-4-3-7-21(10-13)16(22)14-9-17-12(2)8-18-14/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRGRMDHQWNIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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